molecular formula C11H13ClFNO B291581 N-(3-chloro-4-fluorophenyl)pentanamide

N-(3-chloro-4-fluorophenyl)pentanamide

Cat. No.: B291581
M. Wt: 229.68 g/mol
InChI Key: FGTIMPDLDJNZLK-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)pentanamide is an aromatic amide derivative characterized by a pentanoyl chain attached to a 3-chloro-4-fluorophenyl group. This compound shares structural similarities with bioactive amides, such as antiparasitic and antitubercular agents, but its specific pharmacological profile remains less explored in the provided literature. The molecule’s synthesis typically involves coupling pentanoic acid derivatives with substituted anilines, as inferred from analogous compounds like N-(3-chloro-4-fluorophenyl)-2,4,4-trimethyl-2-(p-tolyl)pentanamide, which was synthesized via column chromatography (petroleum ether/ethyl acetate) to yield a light yellow solid (70% yield) . Key spectroscopic data for related compounds include:

  • 13C NMR (CDCl3): Peaks at δ 176.0 (carbonyl), 141.6–120.9 (aromatic carbons), and 21.0–51.5 (aliphatic carbons) .
  • IR: Strong absorption at 1663 cm⁻¹ (C=O stretch) and 3402 cm⁻¹ (N-H stretch) .
  • HRMS: m/z 344.1778 (M+H)+ for a structurally similar derivative .

Properties

Molecular Formula

C11H13ClFNO

Molecular Weight

229.68 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)pentanamide

InChI

InChI=1S/C11H13ClFNO/c1-2-3-4-11(15)14-8-5-6-10(13)9(12)7-8/h5-7H,2-4H2,1H3,(H,14,15)

InChI Key

FGTIMPDLDJNZLK-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=C(C=C1)F)Cl

Canonical SMILES

CCCCC(=O)NC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

Pharmacokinetic and Drug-Likeness Profiles

Comparative drug-likeness parameters highlight critical differences:

Parameter This compound (Inferred) N-(4-Methoxyphenyl)pentanamide N4-Valeroylsulfamerazine
Molecular Weight ~257.7 g/mol 221.3 g/mol 393.4 g/mol
LogP (Lipophilicity) Estimated ~3.2 (high) 2.8 1.5
Topological Polar Surface Area (TPSA) ~45 Ų 46 Ų 127 Ų
Violations of Lipinski’s Rule 0 (predicted) 0 1 (high molecular weight)

Implications :

  • The target compound’s lower TPSA (~45 Ų) compared to N4-Valeroylsulfamerazine (127 Ų) suggests better intestinal absorption .
  • N-(4-Methoxyphenyl)pentanamide’s optimal LogP (2.8) and adherence to drug-likeness filters (Ghose, Veber) make it a promising scaffold for antiparasitic drugs with minimal cytotoxicity .

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